molecular formula C7H12O3 B181697 tetrahydro-2H-pyran-3-ylacetic acid CAS No. 102539-71-9

tetrahydro-2H-pyran-3-ylacetic acid

Cat. No. B181697
M. Wt: 144.17 g/mol
InChI Key: FXLVHFGMKHRPIU-UHFFFAOYSA-N
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Patent
US07977344B2

Procedure details

A solution of lithium aluminium hydride in Et2O (4.16 ml, 4.16 mmol) was added dropwise to a solution of tetrahydro-2H-pyran-3-ylacetic acid (Tet. Lett. 2003, 44, 6355) (0.6 g, 4.16 mmol) in THF (5 ml) at room temperature under nitrogen. The mixture was stirred for 1 hour and was treated very slowly dropwise with water (1 ml). After the reaction was quenched, aqueous sodium hydroxide (2N, 1 ml) was added and the mixture was stirred for 5 min. The suspension was filtered through Hyflo and evaporated to the title compound as a colourless oil (0.3 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.16 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].CCOCC.[O:12]1[CH2:17][CH2:16][CH2:15][CH:14]([CH2:18][C:19](O)=[O:20])[CH2:13]1.O>C1COCC1>[O:12]1[CH2:17][CH2:16][CH2:15][CH:14]([CH2:18][CH2:19][OH:20])[CH2:13]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
4.16 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
0.6 g
Type
reactant
Smiles
O1CC(CCC1)CC(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction was quenched
ADDITION
Type
ADDITION
Details
aqueous sodium hydroxide (2N, 1 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Hyflo
CUSTOM
Type
CUSTOM
Details
evaporated to the title compound as a colourless oil (0.3 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O1CC(CCC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.